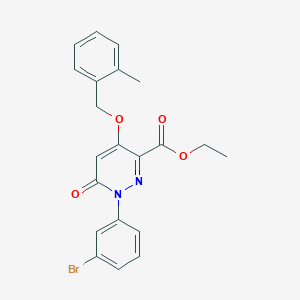

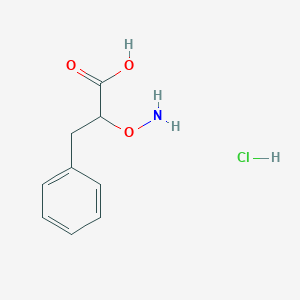

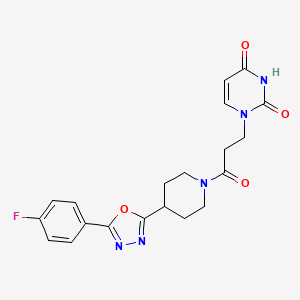

![molecular formula C10H17NO3 B2747786 tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate CAS No. 216578-35-7](/img/structure/B2747786.png)

tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a solid substance with an empirical formula of C11H20N2O2 and a molecular weight of 212.29 . It’s important to note that the structure of this compound is not exactly the same as the one you asked about, but it’s somewhat similar.

Molecular Structure Analysis

The compound tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has a SMILES string representation of O=C (OC © ©C)N1C [C@@H] ( [C@@H]2CN) [C@@H]2C1 . This provides a text-based representation of the compound’s structure .Physical and Chemical Properties Analysis

The compound tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a flash point of 138.5±24.8 °C . It also has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学的研究の応用

Synthesis and Chemical Reactions

One study focuses on the synthesis and Diels-Alder reactions involving a 2-Amido substituted furan, demonstrating the chemical versatility and reactivity of tert-butyl carbamate derivatives in constructing complex molecular architectures (Padwa, Brodney, & Lynch, 2003). This highlights the compound's role in facilitating organic transformations, particularly in the formation of hexahydroindolinones via intramolecular Diels-Alder reactions.

Process Development and Synthesis

Another research outlines the process development and pilot-plant synthesis of a closely related compound, emphasizing the compound's significance in the manufacture of pharmaceuticals (Li et al., 2012). The study demonstrates the scalability and efficiency of synthesizing tert-butyl carbamate derivatives for industrial applications.

Biosynthesis Applications

Further, research into the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin production, showcases the application of tert-butyl carbamate derivatives in enzymatic synthesis processes, offering a sustainable alternative to traditional chemical syntheses (Liu et al., 2018). This work illustrates the compound's utility in biotechnological applications and its potential in the development of green chemistry methodologies.

Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening reactions of oxabicyclo adducts derived from the cycloaddition of 2-imido-substituted furans highlight the functional versatility of tert-butyl carbamate derivatives in synthetic organic chemistry, facilitating the preparation of highly functionalized hexahydro-1H-indol-2(3H)-one derivatives (Padwa & Wang, 2006). These studies contribute to the understanding of complex chemical processes and the development of novel synthetic routes.

Safety and Hazards

The compound tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is classified as Acute Tox. 4 Oral according to the GHS classification system . The safety information includes the signal word “Warning” and the hazard statement H302 . The precautionary statements are P301 + P312 + P330 .

特性

IUPAC Name |

tert-butyl N-[(1S,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVWHGMHXIFPGI-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2C(C1)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)

![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)

![7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2747720.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2747721.png)